2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Overview
Description
2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound with a molecular formula of C24H22N2O3 and a molecular weight of 386.443 g/mol . This compound is known for its unique spiro structure, which consists of a fused isobenzofuran and xanthene ring system. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-6-diethylaminofluoran with isobenzofuran-1(3H)-one in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of 2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its spiro structure, which allows it to absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- 2’-amino-6’-(dibenzylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one
- 6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-yl b-D-galactopyranoside
Uniqueness
2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is unique due to its specific spiro structure and the presence of both amino and diethylamino groups. These features contribute to its distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2'-amino-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-26(4-2)16-10-11-19-22(14-16)28-21-12-9-15(25)13-20(21)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,3-4,25H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOWATUGNDUMSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885268 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24460-06-8 | |
Record name | 2′-Amino-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24460-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-amino-6'-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024460068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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